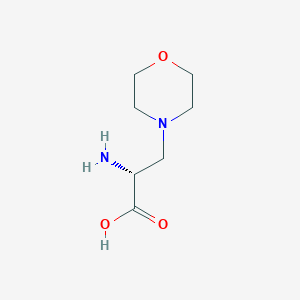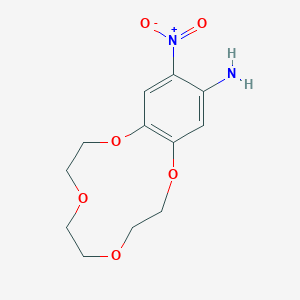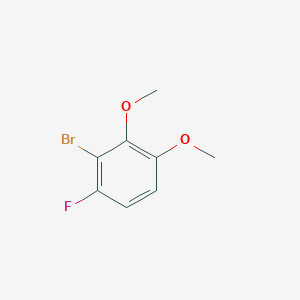
(R)-2-Amino-3-morpholinopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide (R)-2-Amino-3-morpholinopropanoïque est un composé organique qui appartient à la classe des acides aminés. Il est caractérisé par la présence d'un groupe amino, d'un groupe carboxyle et d'un cycle morpholine attaché à l'atome de carbone central.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l'acide (R)-2-Amino-3-morpholinopropanoïque implique généralement la réaction de la morpholine avec un précurseur approprié, tel qu'un acide α-halo ou un acide α-céto. Les conditions réactionnelles incluent souvent l'utilisation d'une base, telle que l'hydroxyde de sodium, pour faciliter les réactions de substitution nucléophile ou d'addition. La réaction est généralement effectuée dans un solvant aqueux ou organique à des températures élevées pour assurer une conversion complète.
Méthodes de production industrielle : En milieu industriel, la production de l'acide (R)-2-Amino-3-morpholinopropanoïque peut impliquer des méthodes plus évolutives, telles que la synthèse en flux continu ou l'utilisation de biocatalyseurs. Ces méthodes visent à améliorer le rendement et la pureté du produit final tout en minimisant l'impact environnemental et les coûts de production.
Analyse Des Réactions Chimiques
Types de réactions : L'acide (R)-2-Amino-3-morpholinopropanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former des dérivés oxo correspondants.
Réduction : Le groupe carboxyle peut être réduit pour former des dérivés alcooliques.
Substitution : Le cycle morpholine peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs comme les halogénures d'alkyle ou les chlorures d'acyle.
Principaux produits formés :
Oxydation : Formation de dérivés oxo.
Réduction : Formation de dérivés alcooliques.
Substitution : Formation de dérivés morpholine substitués.
4. Applications de la recherche scientifique
L'acide (R)-2-Amino-3-morpholinopropanoïque a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Il est utilisé comme unité de construction pour la synthèse de molécules plus complexes et comme auxiliaire chiral en synthèse asymétrique.
Biologie : Le composé est étudié pour son rôle potentiel dans l'inhibition enzymatique et comme ligand pour les études de liaison aux récepteurs.
Médecine : La recherche se poursuit pour explorer ses applications thérapeutiques potentielles, y compris son utilisation comme précurseur pour le développement de médicaments.
Industrie : Il est utilisé dans la production de produits chimiques spécialisés et comme intermédiaire dans la synthèse de produits pharmaceutiques et d'agrochimiques.
5. Mécanisme d'action
Le mécanisme d'action de l'acide (R)-2-Amino-3-morpholinopropanoïque implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut agir comme un inhibiteur ou un activateur, selon la nature de la cible et le contexte de la réaction. Le cycle morpholine et la partie acide aminée jouent un rôle crucial dans la liaison aux sites cibles et la modulation de leur activité.
Composés similaires :
Acide (S)-2-Amino-3-morpholinopropanoïque : L'énantiomère du composé, qui peut présenter des activités biologiques différentes.
Acide 2-Amino-3-morpholinopropanoïque : Le mélange racémique contenant les deux énantiomères (R) et (S).
Autres acides aminés avec des cycles morpholine : Des composés tels que l'acide 2-Amino-3-morpholinobutanoïque et l'acide 2-Amino-3-morpholinopentanoïque.
Unicité : L'acide (R)-2-Amino-3-morpholinopropanoïque est unique en raison de sa stéréochimie spécifique et de la présence du cycle morpholine, qui lui confère des propriétés chimiques et biologiques distinctes. Sa pureté énantiomérique et ses interactions spécifiques avec les cibles moléculaires en font un composé précieux pour la recherche et les applications industrielles.
Applications De Recherche Scientifique
®-2-Amino-3-morpholinopropanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-2-Amino-3-morpholinopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of the reaction. The morpholine ring and the amino acid moiety play crucial roles in binding to the target sites and modulating their activity.
Comparaison Avec Des Composés Similaires
(S)-2-Amino-3-morpholinopropanoic acid: The enantiomer of the compound, which may exhibit different biological activities.
2-Amino-3-morpholinopropanoic acid: The racemic mixture containing both ® and (S) enantiomers.
Other amino acids with morpholine rings: Compounds such as 2-Amino-3-morpholinobutanoic acid and 2-Amino-3-morpholinopentanoic acid.
Uniqueness: ®-2-Amino-3-morpholinopropanoic acid is unique due to its specific stereochemistry and the presence of the morpholine ring, which imparts distinct chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H14N2O3 |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
(2R)-2-amino-3-morpholin-4-ylpropanoic acid |
InChI |
InChI=1S/C7H14N2O3/c8-6(7(10)11)5-9-1-3-12-4-2-9/h6H,1-5,8H2,(H,10,11)/t6-/m1/s1 |
Clé InChI |
XQBWWSOQRZVLPX-ZCFIWIBFSA-N |
SMILES isomérique |
C1COCCN1C[C@H](C(=O)O)N |
SMILES canonique |
C1COCCN1CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [(hydroxyimino)bis(2,2,2-trichloroethane-1,1-diyl)]biscarbamate](/img/structure/B11718354.png)




![(S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid](/img/structure/B11718378.png)


![2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol](/img/structure/B11718388.png)
![Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis-](/img/structure/B11718403.png)
![(1S,3aS,3bS,9aR,9bS,11aS)-1,9a-dihydroxy-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B11718408.png)



